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Compound of Interest

Compound Name: 5-Methylnonane

Cat. No.: B093649 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 5-
methylnonane (C₁₀H₂₂), a branched alkane. It is intended for researchers, scientists, and

professionals in drug development and chemical analysis who require detailed spectral

information and methodologies for structural elucidation and identification. The data presented

includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Spectroscopic Data Summary
The following sections summarize the quantitative spectroscopic data for 5-methylnonane,

presented in tabular format for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the symmetry of 5-methylnonane, certain proton and carbon environments

are chemically equivalent, simplifying the resulting spectra.

Table 1: ¹H NMR Spectroscopic Data for 5-Methylnonane
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

A ~0.88 Triplet 6H C1-H₃, C9-H₃

B ~0.84 Doublet 3H C5-CH₃

C ~1.25 Multiplet 12H

C2-H₂, C3-H₂,

C4-H₂, C6-H₂,

C7-H₂, C8-H₂

D ~1.10 Multiplet 1H C5-H

Note: Data is a representative interpretation based on typical alkane chemical shifts. Actual

spectra may show overlapping multiplets.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 5-Methylnonane

Carbon Atom Chemical Shift (ppm)

C1, C9 ~14.2

C5-CH₃ ~19.5

C2, C8 ~23.1

C3, C7 ~29.8

C5 ~34.5

C4, C6 ~36.8

Note: Data is sourced from publicly available spectral databases.[3][4]

Electron Ionization Mass Spectrometry (EI-MS) of 5-methylnonane results in fragmentation

patterns characteristic of branched alkanes. The molecular ion (M⁺) peak is observed, though it

may be of low intensity.

Table 3: Key Mass Spectrometry Data (EI-MS) for 5-Methylnonane
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m/z Relative Intensity (%) Assignment

142 1.4 Molecular Ion [M]⁺

113 1.0 [M-C₂H₅]⁺

98 1.3 [M-C₃H₆]⁺

85 54.7 [M-C₄H₉]⁺ (cleavage at C4-C5)

84 32.5 [M-C₄H₁₀]⁺

71 6.7 [C₅H₁₁]⁺

57 28.3 [C₄H₉]⁺

43 100.0 [C₃H₇]⁺ (Base Peak)

Data compiled from the NIST Mass Spectrometry Data Center and ChemicalBook.[5][6][7] The

molecular weight of 5-methylnonane is 142.28 g/mol .[6][7][8][9]

The IR spectrum of an alkane like 5-methylnonane is dominated by C-H stretching and

bending vibrations.

Table 4: Infrared (IR) Absorption Data for 5-Methylnonane

Frequency Range (cm⁻¹) Vibration Type Description

2850 - 3000 C-H Stretch

Strong absorptions

characteristic of sp³ C-H

bonds.[10][11][12]

1450 - 1470 C-H Bend (Scissoring)
Medium intensity absorption

from CH₂ groups.[11][13]

1375 - 1385 C-H Bend (Rocking)
Medium intensity absorption

from CH₃ groups.[11][13]

~725 C-H Bend (Rocking)

A weaker absorption may be

present due to the long alkyl

chains.[11]
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Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching

and other bending vibrations unique to the molecule.[11]

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to analyze

alkanes such as 5-methylnonane.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation: A sample of 5-methylnonane is dissolved in an appropriate deuterated

solvent (e.g., CDCl₃) in a standard NMR tube. A small amount of tetramethylsilane (TMS)

may be added as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition:

The spectrum is acquired on a high-field NMR spectrometer.

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2

seconds.

Sufficient scans are collected to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum where each

unique carbon appears as a singlet.[14]

Due to the low natural abundance of ¹³C (~1.1%) and its weaker magnetic moment, a

larger number of scans and a longer relaxation delay (2-5 seconds) are required

compared to ¹H NMR.[14][15]

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier

transform, followed by phase and baseline correction. The chemical shifts are referenced to

the TMS signal.[15]

Objective: To separate 5-methylnonane from any impurities and obtain its mass spectrum for

identification and fragmentation analysis.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://www.benchchem.com/product/b093649?utm_src=pdf-body
https://www.benchchem.com/product/b093649?utm_src=pdf-body
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://www.benchchem.com/pdf/Spectroscopic_Confirmation_of_5_Iodo_5_methylnonane_Reaction_Products_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Confirmation_of_5_Iodo_5_methylnonane_Reaction_Products_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b093649?utm_src=pdf-body
https://chem.libretexts.org/Courses/University_of_California_Davis/CHE_115%3A_Instrumental_Analysis_-_Lab_Manual/Lab_5%3A_Gas_Chromatography_Mass_Spectrometry_(GSMS)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like

acetone or hexane.[17]

GC Separation:

A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.[18]

The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., ZB-

5MSplus).[18]

A temperature program is used to separate components based on their boiling points. A

typical program might start at 60°C, hold for a few minutes, then ramp up to 250-270°C.

[18]

Helium is commonly used as the carrier gas.[18]

MS Detection (Electron Ionization):

As compounds elute from the GC column, they enter the ion source of the mass

spectrometer.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[17]

The resulting positively charged ions (the molecular ion and fragment ions) are separated

by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[17]

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is

analyzed. The fragmentation pattern is compared to spectral libraries (like NIST) for

confirmation.[16]

Objective: To identify the functional groups present in the molecule based on the absorption of

infrared radiation.

Sample Preparation: For a liquid sample like 5-methylnonane, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used.
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Data Acquisition:

A background spectrum of the empty spectrometer is recorded.

The prepared sample is placed in the IR beam path.

The sample spectrum is recorded over a typical range of 4000 to 600 cm⁻¹.

Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands. For

an alkane, the primary focus is on the C-H stretching region (3000-2850 cm⁻¹) and the C-H

bending regions (1470-1350 cm⁻¹).[11][19]

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of an

unknown organic compound, such as 5-methylnonane.

Unknown Sample
(e.g., 5-Methylnonane)

IR Spectroscopy

GC-MS Analysis

NMR Spectroscopy

Functional Group Info
(e.g., C-H bonds)

Purity & Retention Time Molecular Weight &
Fragmentation Pattern

¹H NMR ¹³C NMR

Structure Elucidation
& Confirmation

Proton Environments
Connectivity (J-coupling)

Unique Carbons
Carbon Skeleton
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Click to download full resolution via product page

Caption: Logical workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methylnonane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093649#spectroscopic-data-for-5-methylnonane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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